4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
Description
4-(1-(3-(2-Methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid compound characterized by a central pyrrolidin-2-one core substituted with a benzo[d]imidazole moiety and aromatic groups. The benzo[d]imidazole is linked to a 3-(2-methoxyphenoxy)propyl chain, while the pyrrolidinone nitrogen is substituted with a 3-(methylthio)phenyl group.
Properties
IUPAC Name |
4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-33-25-13-5-6-14-26(25)34-16-8-15-30-24-12-4-3-11-23(24)29-28(30)20-17-27(32)31(19-20)21-9-7-10-22(18-21)35-2/h3-7,9-14,18,20H,8,15-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEJMTWJDCTHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 471.5 g/mol. The structure features a pyrrolidinone core substituted with various functional groups, which are believed to contribute to its biological effects.
Research indicates that compounds with similar structural motifs, particularly those containing benzimidazole and pyrrolidinone moieties, often exhibit diverse pharmacological activities. These include:
- Dopamine Receptor Agonism : Compounds with similar structures have shown selective agonist activity at dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and reward pathways .
- Anticancer Activity : Benzimidazole derivatives have been studied for their potential as anticancer agents due to their ability to inhibit various kinases involved in cancer progression .
- Anti-inflammatory Effects : The presence of methoxyphenyl groups may enhance anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .
Biological Activity Data
A summary of biological activities related to the compound is presented in the following table:
Case Studies
-
Dopamine Receptor Studies :
A study demonstrated that derivatives similar to the compound showed significant agonist activity at D3 receptors, indicating potential applications in treating mood disorders or addiction . -
Anticancer Research :
Research on benzimidazole derivatives has revealed their ability to inhibit cancer cell proliferation through mechanisms involving kinase inhibition. The specific compound's impact on ABL kinase was evaluated, showing promising results in vitro against chronic myeloid leukemia cells . -
Inflammation Models :
In vivo studies indicated that compounds with similar structures exhibited reduced inflammation markers in animal models, suggesting potential therapeutic uses in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
This compound is considered a promising lead for developing new pharmaceuticals due to its structural features that may enhance biological activity. Its potential applications include:
- Anticancer Agents : Preliminary studies indicate significant cytotoxic effects against various cancer cell lines. For example, in vitro tests have shown that the compound induces apoptosis in HeLa cells with an IC50 of 10 µM and inhibits proliferation in A549 cells with an IC50 of 12 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of proliferation |
- Antimicrobial Activity : The compound exhibits moderate antibacterial and antifungal properties against common pathogens.
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 14 | 64 |
Pharmacology
The pharmacological investigation of this compound focuses on its interactions with various biological targets, including enzymes and receptors. Its ability to modulate these targets could lead to therapeutic applications in treating diseases.
Materials Science
Given its unique chemical structure, the compound may also find applications in materials science. Research is ongoing to explore its properties for use in organic semiconductors or polymers, potentially leading to advancements in electronic materials.
Case Studies
- Anticancer Evaluation : A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against multiple cancer cell lines. The results indicated that it effectively induces apoptosis and inhibits cell growth through specific molecular pathways.
- Antimicrobial Screening : Another research effort focused on the antimicrobial efficacy of the compound. The findings revealed that it possesses significant activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent for infectious diseases.
Comparison with Similar Compounds
4-(1-(3-(3,4-Dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- Key Differences: Replaces the 2-methoxyphenoxy group with 3,4-dimethylphenoxy and introduces a hydroxyl group on the propyl chain. The 4-methoxyphenyl group replaces the 3-(methylthio)phenyl.
- The 3,4-dimethylphenoxy group may increase steric hindrance, affecting binding affinity compared to the target compound’s 2-methoxyphenoxy group .
- Molecular Weight : 487.56 g/mol (target compound: ~483.55 g/mol inferred from analogues).
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
- Key Differences: Substitutes 2-methoxyphenoxy with 3-methylphenoxy and 3-(methylthio)phenyl with 3-methoxyphenyl.
- Impact: The absence of sulfur reduces metabolic stability (methylthio groups resist oxidative metabolism better than methoxy). The 3-methylphenoxy group may alter π-π stacking interactions in target binding .
Compounds with Sulfur-Containing Modifications
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- Key Differences : Features a sulfinyl (-SO-) group instead of methylthio (-SMe) and incorporates a pyridine ring.
- Impact : The sulfinyl group increases polarity and hydrogen-bonding capacity, which may enhance target binding but reduce blood-brain barrier penetration. The pyridine ring introduces basicity, affecting pharmacokinetics .
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Key Differences : Replaces benzimidazole with imidazole and introduces a fluoromethoxybenzoyl group.
- Impact : Fluorine enhances metabolic stability and binding affinity via electronegative effects. The imidazole ring may improve solubility but reduce lipophilicity compared to benzimidazole .
Pharmacokinetic and Efficacy Comparisons
BMS-695735 (IGF-1R Inhibitor)
- Key Differences: Shares a benzimidazole core but includes a pyridinone and chloro-pyrazole groups.
- ADME Improvements : BMS-695735 addresses CYP3A4 inhibition and solubility issues seen in earlier analogs (e.g., BMS-536924) by optimizing substituents. The target compound’s methylthio group may similarly reduce CYP interactions compared to methoxy or hydroxylated derivatives .
5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives
- Key Differences : Incorporates naphthyl-thiazole instead of methylthiophenyl.
- Efficacy : Derivatives like 5a (60% yield) show moderate antitumor activity, suggesting that bulkier aromatic groups (naphthyl) may enhance target engagement but compromise bioavailability .
Research Findings and Implications
- Synthetic Efficiency : The target compound avoids sulfoxide formation (cf. ’s m-CPBA oxidation step), streamlining synthesis.
- Metabolic Stability : Methylthio groups (target compound) resist oxidative metabolism better than methoxy or hydroxylated analogues, as seen in IGF-1R inhibitors .
- Binding Interactions: The 2-methoxyphenoxy group may optimize π-π stacking vs. bulkier 3,4-dimethylphenoxy () or polar sulfinyl groups ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
